molecular formula C26H21ClN4O4 B11202517 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11202517
M. Wt: 488.9 g/mol
InChI Key: MPEMZYQKHDALAN-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a benzimidazole ring with a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide involves multiple steps, including the formation of the benzimidazole and pyrimidine ringsCommon reagents used in these reactions include chlorinated aromatic compounds and various amines . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets in biological systems. The compound binds to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways .

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide stands out due to its unique combination of a benzimidazole and pyrimidine ring. Similar compounds include:

  • 2-(4-chlorobenzyl)benzimidazole
  • 2-(4-chlorophenyl)imidazo[1,2-a]pyridine These compounds share structural similarities but differ in their specific biological activities and applications. The presence of the pyrimidine ring in the target compound adds to its versatility and potential for diverse applications.

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-19-11-18(12-20(13-19)35-2)28-24(32)15-30-22-5-3-4-6-23(22)31-25(33)14-21(29-26(30)31)16-7-9-17(27)10-8-16/h3-14H,15H2,1-2H3,(H,28,32)

InChI Key

MPEMZYQKHDALAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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